molecular formula C7H6N2O2 B8756235 (2E)-3-(pyrazin-2-yl)prop-2-enoic acid

(2E)-3-(pyrazin-2-yl)prop-2-enoic acid

Cat. No.: B8756235
M. Wt: 150.13 g/mol
InChI Key: FQBJLSSHYOOFSG-UHFFFAOYSA-N
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Description

(2E)-3-(Pyrazin-2-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a pyrazine heterocyclic ring (six-membered with two nitrogen atoms at positions 1 and 4) attached to the β-carbon of the propenoic acid backbone. The E configuration denotes that the pyrazine substituent and carboxylic acid group are on opposite sides of the double bond, influencing its stereoelectronic properties and reactivity. While the provided evidence lacks direct data on its synthesis or applications, structural analogs suggest roles in hydrogen-bonded networks and supramolecular assemblies .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

3-pyrazin-2-ylprop-2-enoic acid

InChI

InChI=1S/C7H6N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h1-5H,(H,10,11)

InChI Key

FQBJLSSHYOOFSG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(pyrazin-2-yl)prop-2-enoic acid typically involves the reaction of pyrazine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of pyrazine-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(pyrazin-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The pyrazine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid, while reduction could produce pyrazine-2-ylpropan-2-ol.

Scientific Research Applications

(2E)-3-(pyrazin-2-yl)prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(pyrazin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular processes, such as inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (2E)-3-(pyrazin-2-yl)prop-2-enoic acid, differing in heterocyclic rings, functional groups, or substituents. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Hydrogen Bonding Capacity Heterocyclic/Phenyl Ring
This compound Not provided C₇H₆N₂O₂* ~166.14* Carboxylic acid, α,β-unsaturated alkene Donor (COOH), acceptor (C=O, pyrazine N) Pyrazine (1,4-diazine)
(2E)-3-(Pyridazin-3-yl)prop-2-enoic acid 123530-64-3 C₇H₆N₂O₂ 150.13 Carboxylic acid, α,β-unsaturated alkene Donor (COOH), acceptor (C=O, pyridazine N) Pyridazine (1,2-diazine)
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid 70702-47-5 C₈H₁₀N₂O₂ 166.18 Amino acid (NH₂, COOH) Donor (NH₂, COOH), acceptor (C=O, pyridine N) Pyridine (1-aza)
(2E)-3-(2,4-Dichlorophenyl)prop-2-enehydrazide 876729-84-9 C₉H₈Cl₂N₂O 231.08 Hydrazide (NH-NH₂), α,β-unsaturated alkene Donor (NH-NH₂), acceptor (C=O) 2,4-Dichlorophenyl

*Estimated based on structural analogy to pyridazine derivative .

(2E)-3-(Pyridazin-3-yl)prop-2-enoic Acid

  • Key Differences : Replaces the pyrazine ring with pyridazine (1,2-diazine), where nitrogen atoms are adjacent. This alters electronic properties, reducing symmetry and increasing dipole moments compared to pyrazine.
  • Hydrogen Bonding: The carboxylic acid group enables strong donor-acceptor interactions, while pyridazine’s nitrogen atoms act as weaker acceptors than pyrazine due to reduced electron density .
  • Applications : Likely less stable in acidic conditions than pyrazine derivatives due to pyridazine’s higher basicity.

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid

  • Key Differences: Contains a pyridine ring (one nitrogen) and an amino acid backbone. The zwitterionic nature at physiological pH enhances water solubility, unlike the purely acidic target compound.
  • Hydrogen Bonding: The amino and carboxylic acid groups form extensive 2D/3D networks, as seen in Etter’s graph-set analysis . This contrasts with the target compound’s reliance on COOH and pyrazine N for interactions.

(2E)-3-(2,4-Dichlorophenyl)prop-2-enehydrazide

  • Key Differences : Substitutes the heterocycle with a chlorinated phenyl group and replaces COOH with a hydrazide (-CONHNH₂). The electron-withdrawing Cl atoms reduce solubility in polar solvents but enhance stability against oxidation.
  • Hydrogen Bonding: Hydrazide’s NH groups provide additional donor sites, enabling unique supramolecular architectures compared to carboxylic acid derivatives.

Research Implications and Limitations

  • Hydrogen Bonding : The target compound’s pyrazine ring and COOH group facilitate robust hydrogen-bonded frameworks, critical for crystal engineering . Pyridazine and pyridine analogs show distinct packing modes due to differences in N-atom positioning and electronic profiles.
  • Data Gaps : The evidence provided lacks experimental data (e.g., pKa, solubility) for the target compound. Structural inferences rely on analogs and computational predictions.

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